4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
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Overview
Description
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide can be characterized through various spectroscopic techniques . The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions.Chemical Reactions Analysis
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives . These reactions are essential for the synthesis of compounds with potential biological applications.Physical And Chemical Properties Analysis
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a solid at 20 degrees Celsius . It has a melting point of 185.0 to 191.0 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Scientific Research Applications
- 4-(Bromomethyl)pyridine hydrobromide serves as a valuable reagent in organic synthesis. It can be used for α-bromination reactions, where it introduces a bromine atom at the α-position of carbonyl compounds (such as ketones and aldehydes). This reaction is essential for creating new carbon-carbon bonds and modifying organic molecules .
- Researchers explore this compound’s potential in drug discovery. Its bromomethyl group can be a useful handle for attaching other functional groups, allowing the design of novel drug candidates. By modifying the pyridine ring, scientists can create analogs with improved pharmacological properties .
- The bromomethyl group in 4-(Bromomethyl)pyridine hydrobromide can participate in palladium-catalyzed cross-coupling reactions. These reactions enable the synthesis of complex organic molecules by connecting different fragments. Researchers use this compound as a ligand or substrate in such catalytic processes .
- Surface modification plays a crucial role in materials science. The bromomethyl group can be used to functionalize surfaces, such as modifying polymers, nanoparticles, or electrodes. Researchers investigate its potential for enhancing material properties, adhesion, or reactivity .
- The pyridine ring in 4-(Bromomethyl)pyridine hydrobromide acts as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals. These complexes find applications in catalysis, sensing, and molecular recognition .
- By incorporating the bromomethyl group into fluorescent molecules, researchers can create probes for biological imaging. These probes can selectively label specific cellular components or track biochemical processes. The pyridine scaffold provides a stable backbone for such applications .
Organic Synthesis and α-Bromination Reactions
Medicinal Chemistry and Drug Development
Catalysis and Cross-Coupling Reactions
Materials Science and Surface Modification
Coordination Chemistry and Metal Complexes
Fluorescent Probes and Imaging Agents
For more information, you can find the product details here and here . Additionally, TCI America provides information on the compound here .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is currently unknown. This compound is a substituted pyridine , and pyridine derivatives are known to interact with various biological targets.
Mode of Action
The mode of action of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is not well-documented. As a bromomethyl pyridine derivative, it may act as an alkylating agent, introducing a bromomethyl group into biological molecules. This could potentially alter the function of these molecules, leading to changes in cellular processes .
Biochemical Pathways
Bromomethyl pyridine derivatives have been used in the synthesis of various organic compounds , suggesting that they may interact with a wide range of biochemical pathways.
properties
IUPAC Name |
4-(bromomethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h2H,3-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBPTAFXICADIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide |
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